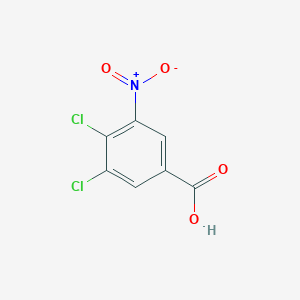

3,4-Dichloro-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

CAS Number: 13300-63-5

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, safety information, and its role in organic synthesis.

Physicochemical Properties

This compound is an aromatic carboxylic acid featuring two chlorine atoms and a nitro group attached to a benzoic acid core.[1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in medicinal chemistry and drug discovery.[2] At room temperature, it is typically a solid with moderate solubility in organic solvents and lower solubility in water.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 13300-63-5 | [3] |

| Molecular Formula | C₇H₃Cl₂NO₄ | [3] |

| Molecular Weight | 236.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O | [3] |

| InChI | InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | [3] |

| Appearance | Solid (typical) | [1] |

Synthesis

The primary route for the synthesis of this compound is through the electrophilic nitration of 3,4-dichlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

-

3,4-Dichlorobenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Suitable organic solvent (e.g., ethanol or acetic acid) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Substrate: Slowly add 3,4-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid while maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will cause the crude this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent to yield the final product.

Synthesis Workflow

Reactivity and Applications in Drug Development

The presence of multiple functional groups—two chlorine atoms, a nitro group, and a carboxylic acid—makes this compound a versatile intermediate in organic synthesis. These groups can be selectively targeted for various chemical transformations:

-

Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides.

This reactivity profile makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[2] While specific drug synthesis pathways starting from this compound are proprietary, its structural motifs are found in various classes of biologically active molecules. The general class of nitroaromatic compounds exhibits a wide range of biological activities, including antimicrobial and antineoplastic properties.[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[3]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined structure and multiple reactive sites allow for its incorporation into a variety of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

References

In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-dichloro-5-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details available quantitative data, describes general experimental protocols for the determination of these properties, and presents a logical framework for understanding their interrelationships.

Core Physical Properties

This compound is an aromatic carboxylic acid. Its structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, dictates its physicochemical characteristics.

Table 1: Summary of Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 236.01 g/mol | --INVALID-LINK-- |

| CAS Number | 13300-63-5 | --INVALID-LINK-- |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| pKa | Data not available in searched literature. | |

| Solubility | Moderately soluble in organic solvents; less soluble in water. | --INVALID-LINK-- |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed methodologies for determining the key physical properties of similar solid organic acids.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

Due to the high melting point and potential for decomposition at elevated temperatures, the boiling point of this compound would likely be determined under reduced pressure (vacuum distillation).

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure.

-

Sample Introduction: The compound is placed in the distillation flask with boiling chips to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure.

-

Heating: The distillation flask is heated gently.

-

Boiling Point Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet to the condenser, along with the corresponding pressure.

pKa Determination

The acidity of the carboxylic acid group is a critical parameter. Potentiometric titration is a common and accurate method for pKa determination.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) of known concentration is placed in a burette.

-

Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected, stemming from its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship of molecular structure and physical properties.

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4-dichloro-5-nitrobenzoic acid, a key intermediate in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

This compound is an aromatic carboxylic acid featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position.[1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in organic synthesis.[2] The presence of both electron-withdrawing chloro and nitro groups, combined with the carboxylic acid functionality, offers multiple reactive sites for chemical transformations.[3]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4][5] |

| CAS Number | 13300-63-5[1][4][5] |

| Molecular Formula | C₇H₃Cl₂NO₄[1][4][5][6] |

| Molecular Weight | 236.01 g/mol [4][5][6] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O[1][4][5] |

| InChI | InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)[1][4][5] |

| InChIKey | QKFNYXRBTKWJQW-UHFFFAOYSA-N[4][5] |

Physicochemical Properties (Computed)

| Property | Value | Source |

| Monoisotopic Mass | 234.9439130 Da | Computed by PubChem[4][5] |

| XLogP3 | 3.3 | Computed by XLogP3[4][5] |

| Topological Polar Surface Area | 83.1 Ų | Computed by Cactvs[4][5] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[4][5] |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs[4][5] |

| Rotatable Bond Count | 1 | Computed by Cactvs[4][5] |

Synthesis and Reactivity

Dichloronitrobenzoic acid derivatives are crucial intermediates for synthetic chemists.[3] The arrangement of substituents on the aromatic ring allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions.[3] These reactions are instrumental in constructing complex heterocyclic compounds, which form the core of many pharmaceutical agents.[3]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method can be inferred from the synthesis of structurally similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid.[7] The typical approach involves the nitration of a dichlorobenzoic acid precursor using a mixture of concentrated nitric acid and sulfuric acid.

Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety procedures.

Reaction: Nitration of 3,4-Dichlorobenzoic Acid

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid (e.g., 5-10 molar equivalents) to 0-5 °C in an ice bath.

-

Addition of Precursor: Slowly add 3,4-dichlorobenzoic acid (1 molar equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1-1.5 molar equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature between 5-10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-15 hours) to ensure the reaction goes to completion.[7]

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[7]

-

Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove residual acid.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.[7]

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound are not widely available. However, predicted mass spectrometry data provides insight into its expected fragmentation and ionization behavior.

Predicted Mass Spectrometry Data

The following collision cross-section (CCS) values are predicted for various adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.95119 | 140.2 |

| [M+Na]⁺ | 257.93313 | 149.8 |

| [M-H]⁻ | 233.93663 | 142.5 |

| [M+NH₄]⁺ | 252.97773 | 158.0 |

| [M+K]⁺ | 273.90707 | 141.9 |

| [M]⁺ | 234.94336 | 142.2 |

| [M]⁻ | 234.94446 | 142.2 |

| Data Source: PubChemLite, predicted using CCSbase.[2] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound and its derivatives. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for separation and purity assessment.[1]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate for the synthesis of more complex, high-value molecules.

Role as a Synthetic Building Block

The unique substitution pattern of this compound makes it a compound of significant interest for medicinal chemists.[2][3] Its defined stereochemistry and electronic properties are ideal for developing novel synthetic methodologies and exploring new chemical space for bioactive molecules.[2] The three distinct functional groups (two chloro, one nitro, one carboxylic acid) can be selectively targeted for modification:

-

Nitro Group: Can be reduced to an amine (-NH₂), which is a common precursor for forming amides, sulfonamides, or for building heterocyclic rings. Nitro compounds themselves are known to possess a wide spectrum of biological activities, including antimicrobial effects.[8]

-

Chloro Groups: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

-

Carboxylic Acid Group: Provides a handle for esterification or amidation reactions, enabling linkage to other molecules or modification of solubility and pharmacokinetic properties.

Potential in Drug Discovery

Nitroaromatic compounds have a long history in drug discovery, starting with the discovery of chloramphenicol.[8] The nitro group can be considered both a pharmacophore and a toxicophore, as its reduction within cells can produce toxic intermediates that are lethal to microorganisms like bacteria and parasites.[8] Intermediates like this compound are particularly valuable in the synthesis of quinolone-based medicines, a class of broad-spectrum antibiotics.[7] Its structure provides a scaffold for creating novel derivatives to be tested for various therapeutic targets.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester | SIELC Technologies [sielc.com]

- 2. PubChemLite - this compound (C7H3Cl2NO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 13300-63-5 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C7H3Cl2NO4 | CID 458963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Data Summary: 3,4-Dichloro-5-nitrobenzoic Acid

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 3,4-Dichloro-5-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research applications.

Physicochemical Properties

The key molecular identifiers and properties for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₄ | [1][2][3] |

| Molecular Weight | 236.01 g/mol | [1][3] |

| CAS Number | 13300-63-5 | [2][3] |

| IUPAC Name | This compound | [3] |

| Physical Description | Solid at room temperature | [2] |

Structural Information

To facilitate a deeper understanding of its chemical nature, the structural representation of this compound is provided below.

References

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid: Physicochemical Properties and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the chemical compound 3,4-dichloro-5-nitrobenzoic acid. While a comprehensive compilation of quantitative solubility data is not publicly available, this document provides an overview of its known physicochemical properties, general solubility characteristics, and relevant experimental protocols for its analysis and synthesis. This information is intended to support researchers and professionals in the fields of drug development and chemical synthesis.

Physicochemical Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₃Cl₂NO₄. Its structure consists of a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position. This substitution pattern imparts specific chemical properties that are of interest in organic synthesis. The compound is typically a solid at room temperature.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents and across a range of temperatures is not available in published scientific literature. However, general solubility characteristics can be inferred from its chemical structure and from data on analogous compounds.

It is reported to have moderate solubility in organic solvents and is less soluble in water.[1] This behavior is typical for aromatic carboxylic acids where the hydrophobic nature of the benzene ring is partially offset by the polar carboxylic acid and nitro groups. For similar compounds, such as other nitrated benzoic acid derivatives, the solubility in organic solvents generally follows the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not documented, standard methodologies for aromatic acids can be applied.

General Experimental Workflow for Solubility Determination

A general workflow for determining the solubility of a solid organic compound in a solvent is depicted below. This process is fundamental for characterizing a compound's physicochemical properties.

References

Spectroscopic Analysis of 3,4-Dichloro-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3,4-dichloro-5-nitrobenzoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound (C₇H₃Cl₂NO₄, Molecular Weight: 236.01 g/mol ). These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | d | 1H | H-6 |

| ~8.1 - 8.3 | d | 1H | H-2 |

| >10 | br s | 1H | COOH |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O |

| ~148 | C-NO₂ |

| ~138 | C-Cl |

| ~135 | C-Cl |

| ~132 | C-COOH |

| ~130 | C-H |

| ~125 | C-H |

Solvent: DMSO-d₆. Broadband proton decoupled.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1710 - 1680 | Strong | C=O stretch (Aromatic carboxylic acid) |

| 1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| 1300 - 1200 | Medium | C-O stretch |

| 800 - 700 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 235, 237, 239 | Isotopic pattern | [M]⁺ (Molecular ion) |

| 218, 220, 222 | Isotopic pattern | [M-OH]⁺ |

| 190, 192, 194 | Isotopic pattern | [M-COOH]⁺ |

| 145, 147 | Isotopic pattern | [M-COOH-NO₂]⁺ |

Ionization method: Electron Ionization (EI). The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

-

Direct Insertion Probe: For solid samples, a small amount of the compound is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic cluster will be characteristic of a molecule containing two chlorine atoms.

-

Analyze the major fragment ions to deduce the fragmentation pathways. This can provide structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 3,4-Dichloro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Direct Nitration of 3,4-Dichlorobenzoic Acid: This is the most direct and commonly referenced method. It leverages the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. These influences align to favor the introduction of the nitro group at the C-5 position.[1]

-

Oxidation of 3,4-Dichloro-5-nitrotoluene: This alternative pathway involves the oxidation of the methyl group of a substituted toluene. This method is viable if the corresponding 3,4-dichloro-5-nitrotoluene is a readily available starting material.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key reactions in both synthesis pathways. The data presented is a synthesis of information from analogous reactions and established chemical principles.

Pathway 1: Nitration of 3,4-Dichlorobenzoic Acid

This pathway involves the electrophilic aromatic substitution of 3,4-dichlorobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with careful swirling. The typical molar ratio of nitric acid to sulfuric acid is approximately 1:1.5 to 1:2.

-

Reaction Setup: In a separate reaction vessel, dissolve 3,4-dichlorobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid while maintaining the reaction temperature below 5°C. Vigorous stirring is essential during the addition.

-

Reaction Monitoring and Completion: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for an additional 1-2 hours to ensure complete conversion.

-

Work-up and Isolation: Pour the reaction mixture slowly over a stirred slurry of crushed ice and water. The crude this compound will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

| Starting Material | Nitrating Agent Composition | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 5 | High | [2] |

| 2,5-Dichlorobenzoic Acid | 33% HNO₃ in H₂SO₄ | 53-57 | 65-68 | [3] |

Note: The yields for the nitration of 3,4-dichlorobenzoic acid are expected to be high due to the favorable directing effects of the substituents.

Pathway 2: Oxidation of 3,4-Dichloro-5-nitrotoluene

This alternative route involves the oxidation of the methyl group of 3,4-dichloro-5-nitrotoluene to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or sodium dichromate in an acidic medium.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dichloro-5-nitrotoluene and glacial acetic acid.

-

Addition of Oxidizing Agent: To this solution, add a solution of sodium dichromate dihydrate in water and concentrated sulfuric acid portion-wise. The addition should be controlled to maintain a manageable reaction temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended). A color change from orange (Cr⁶⁺) to green (Cr³⁺) is indicative of the reaction's progress.[4]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Purification: Collect the precipitated crude product by filtration. Wash the solid with cold water. To remove chromium salts, the crude product can be warmed with dilute sulfuric acid, filtered, and then dissolved in a dilute sodium hydroxide solution. The solution is then filtered to remove any remaining inorganic impurities, and the filtrate is acidified with a mineral acid to re-precipitate the purified this compound. The final product is collected by filtration, washed with cold water, and dried.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Nitrotoluene | Sodium Dichromate / H₂SO₄ | Water | Reflux | 82-86 | [5] |

| p-Nitrotoluene | Sodium Dichromate / H₂SO₄ | Glacial Acetic Acid | 100 | Not specified | [4] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Pathway 1: Direct Nitration.

Caption: Pathway 2: Oxidation of Methyl Group.

Conclusion

This guide outlines the primary synthetic methodologies for this compound. The direct nitration of 3,4-dichlorobenzoic acid is the more straightforward approach. The alternative oxidation route provides a viable option depending on the availability of the starting material. The provided experimental protocols, based on analogous and well-established reactions, offer a solid foundation for the laboratory synthesis of this important chemical intermediate. Researchers should always adhere to standard laboratory safety procedures when handling the corrosive and oxidizing reagents mentioned in this document.

References

3,4-Dichloro-5-nitrobenzoic acid literature review

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid with the chemical formula C₇H₃Cl₂NO₄.[1][2] It is characterized by a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position.[1] This substitution pattern creates a distinct electronic and steric environment, making it a compound of interest for synthetic and medicinal chemists.[3] The presence of the electron-withdrawing nitro group and chlorine atoms enhances the molecule's electrophilic character, influencing its acidity, stability, and reactivity in chemical transformations such as nucleophilic aromatic substitution.[1][3]

This compound serves as a valuable building block in organic synthesis, particularly as a precursor for more complex molecules with potential therapeutic applications, including those designed to target specific enzymes.[3] Its utility is primarily as an intermediate in the development of novel bioactive molecules and in the construction of heterocyclic compounds, which are core structures in many pharmaceutical agents.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed properties for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 13300-63-5 | [4] |

| Molecular Formula | C₇H₃Cl₂NO₄ | [1][2][4] |

| Molecular Weight | 236.01 g/mol | [2][4] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Moderately soluble in organic solvents; less soluble in water | [1] |

| XLogP3 (Computed) | 3.3 | [4][5] |

| Monoisotopic Mass | 234.9439130 Da | [4] |

Table 2: Computed Mass Spectrometry Data

Predicted collision cross-section (CCS) values are useful for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) | Source(s) |

|---|---|---|---|

| [M-H]⁻ | 233.93663 | 142.5 | [5] |

| [M+H]⁺ | 235.95119 | 140.2 | [5] |

| [M+Na]⁺ | 257.93313 | 149.8 | [5] |

| [M+K]⁺ | 273.90707 | 141.9 | [5] |

| [M+NH₄]⁺ | 252.97773 | 158.0 | [5] |

| [M+HCOO]⁻ | 279.94211 | 155.1 |[5] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route involves the nitration of 3,4-dichlorobenzoic acid. The protocol below is a representative procedure based on established methods for the nitration of aromatic carboxylic acids.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

This procedure is based on general methods for nitrating substituted benzoic acids and should be optimized for safety and yield.

Materials:

-

3,4-Dichlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, sp. gr. 1.5)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3,4-dichlorobenzoic acid.

-

Acidification: While stirring, slowly add concentrated sulfuric acid to the flask. Stir the mixture until the benzoic acid derivative is completely dissolved. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Prepare a nitrating mixture by carefully combining fuming nitric acid and an equal volume of concentrated sulfuric acid, keeping the mixture cool. Slowly add this nitrating mixture dropwise to the cooled solution of the benzoic acid derivative. The temperature of the reaction mixture must be maintained between 0 and 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood with extreme caution, as the dilution of concentrated acid is highly exothermic.

-

Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold distilled water until the washings are neutral to pH paper, ensuring the complete removal of residual acids.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

The addition of the nitrating mixture and the quenching process are highly exothermic and must be controlled carefully to avoid a runaway reaction.

Caption: Plausible workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological assay data for this compound is scarce in the public domain, compounds containing a nitroaromatic moiety are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group.

General Mechanism of Action for Nitroaromatic Compounds

The nitro group (NO₂) is a key pharmacophore but can also be a toxicophore. In biological systems, particularly under hypoxic conditions found in microorganisms or solid tumors, the nitro group can undergo enzymatic reduction. This process, often mediated by nitroreductase enzymes, converts the nitro group into highly reactive intermediates, such as the nitroso (NO) and hydroxylamino (NHOH) species, as well as the nitro anion radical (NO₂⁻).

These reactive species can induce cellular damage through several mechanisms:

-

Covalent Binding to Macromolecules: The reduced intermediates can covalently bind to critical cellular macromolecules like DNA and proteins, leading to nuclear damage, enzyme inactivation, and ultimately, cell death.

-

Oxidative Stress: The reduction process can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components.

This mechanism makes nitroaromatic compounds effective as antimicrobial agents and potential anticancer drugs. This compound, as a precursor in drug development, could be used to synthesize derivatives that leverage this mechanism of action.

Caption: General mechanism of action for bioactive nitroaromatic compounds.

Applications in Research and Drug Development

This compound is primarily positioned as a key intermediate in synthetic chemistry. Its unique substitution pattern provides multiple reaction sites that can be strategically manipulated.

-

Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups. The nitro group can be reduced to an amine, which is a common step in synthesizing various heterocyclic structures or introducing new functionalities. The chlorine atoms can be targets for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse side chains.

-

Agrochemicals: Similar to its use in pharmaceuticals, it can be a precursor in the synthesis of novel herbicides and pesticides.

-

Material Science: Its derivatives could be explored for applications in polymers and dyes.

Below is a generalized workflow for how a compound like this compound would be handled in an early-stage drug discovery process.

Caption: Role of an intermediate in a typical drug discovery workflow.

References

Technical Guide on the Safety and Handling of 3,4-Dichloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-dichloro-5-nitrobenzoic acid, a key intermediate in various chemical syntheses, particularly in the development of novel therapeutic agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a chlorinated and nitrated aromatic carboxylic acid. Its chemical structure influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 236.01 g/mol | --INVALID-LINK-- |

| CAS Number | 13300-63-5 | --INVALID-LINK-- |

| Appearance | Solid | General Chemical Knowledge |

| Solubility | Soluble in many organic solvents. | General Chemical Knowledge |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Toxicological Information

| Route | Acute Toxicity Estimate (ATE) |

| Oral | 300 < ATE ≤ 2000 mg/kg |

| Dermal | 1000 < ATE ≤ 2000 mg/kg |

| Inhalation (dusts) | 1.0 < ATE ≤ 5.0 mg/L |

It is recommended that a thorough toxicological evaluation be conducted if more precise data is required for risk assessment.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in a research setting.

General Synthesis of a Derivative (Illustrative Example)

This protocol outlines a general procedure for the synthesis of an amide derivative, a common transformation in drug development.

Caption: General workflow for the synthesis of an amide derivative.

Recrystallization for Purification

This protocol describes a general method for purifying this compound or its derivatives. The choice of solvent is critical and must be determined experimentally.

Caption: General procedure for purification by recrystallization.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of actions and considerations for the safe handling of this compound.

Caption: Logical workflow for safe handling and emergency response.

Use in Drug Development

This compound serves as a versatile building block in medicinal chemistry. The presence of multiple reactive sites—the carboxylic acid, the nitro group, and the aromatic ring activated by the electron-withdrawing groups—allows for its incorporation into a wide range of molecular scaffolds. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations are fundamental in the synthesis of libraries of compounds for screening against various biological targets.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Inhibition of a kinase in a signaling pathway.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

An In-depth Technical Guide on the Theoretical Properties of 3,4-Dichloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of 3,4-dichloro-5-nitrobenzoic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental context, and logical workflows.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing chlorine atoms and a nitro group on the benzoic acid scaffold significantly influences its chemical reactivity and physical properties.[1] It is a solid at room temperature and is characterized by its moderate solubility in organic solvents and lower solubility in water.[2]

Table 1: Summary of Theoretical and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 13300-63-5 | CymitQuimica[2] |

| Molecular Formula | C₇H₃Cl₂NO₄ | PubChem[3] |

| Molecular Weight | 236.01 g/mol | PubChem[3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available (predicted to be acidic) | N/A |

| Solubility in Water | Low solubility | CymitQuimica[2] |

| Predicted logP (XLogP3) | 3.3 | PubChem[3] |

Synthesis and Reactivity

As a substituted benzoic acid, this compound is a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chloro and nitro groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The carboxylic acid group provides a reactive site for esterification, amidation, and other derivatizations.

A plausible synthesis route for this compound would involve the nitration of 3,4-dichlorobenzoic acid.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the nitration of a dichlorobenzoic acid derivative, adapted from procedures for similar compounds.[4]

Objective: To synthesize this compound via nitration of 3,4-dichlorobenzoic acid.

Materials:

-

3,4-Dichlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Acetonitrile/water mixture (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 3,4-dichlorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture, to yield pure this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.[5]

Objective: To determine the melting point range of this compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Acid Dissociation Constant (pKa)

This protocol outlines the potentiometric titration method for determining the pKa of a carboxylic acid.[6]

Objective: To determine the pKa of this compound in an aqueous or mixed-solvent system.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities, enzyme inhibition profiles, or involvement in signaling pathways for this compound. Nitro-containing aromatic compounds can exhibit a wide range of biological effects, and it is plausible that this molecule could be a subject of interest in drug discovery screening programs.[7][8] However, without experimental data, any discussion of its biological role would be purely speculative.

Given the absence of specific biological pathway information, a logical workflow for the experimental determination of a key physicochemical property is presented below.

Caption: Workflow for the experimental determination of the pKa of this compound.

Logical Relationships in Synthesis and Purification

The synthesis of this compound involves a series of logical steps from starting materials to a purified final product. This workflow highlights the key stages and the rationale behind them.

Caption: Logical workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 13300-63-5: this compound [cymitquimica.com]

- 3. This compound | C7H3Cl2NO4 | CID 458963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. byjus.com [byjus.com]

- 6. asianpubs.org [asianpubs.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

3,4-Dichloro-5-nitrobenzoic acid IUPAC name

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the benzoic acid scaffold, imparts distinct electronic and steric properties that make it a valuable intermediate for the synthesis of complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

IUPAC Nomenclature and Chemical Structure

The unequivocally established IUPAC name for this compound is This compound .[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is typically a solid at room temperature with moderate solubility in organic solvents and lower solubility in water.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 13300-63-5 | [3] |

| Molecular Formula | C₇H₃Cl₂NO₄ | [1][3] |

| Molecular Weight | 236.01 g/mol | [3][4] |

| Monoisotopic Mass | 234.94391 Da | [3] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |

| XLogP3 (Predicted) | 3.3 | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized via the oxidation of its corresponding aldehyde, 3,4-dichloro-5-nitrobenzaldehyde.[5] The aldehyde precursor is typically prepared by the nitration of 3,4-dichlorobenzaldehyde using a mixture of concentrated nitric and sulfuric acids.[5]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3,4-Dichloro-5-nitrobenzaldehyde

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3,4-dichlorobenzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir for several hours, carefully monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 3,4-dichloro-5-nitrobenzaldehyde.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Oxidation to this compound [5]

-

Dissolve the crude 3,4-dichloro-5-nitrobenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), to the solution while maintaining a controlled temperature.

-

Stir the mixture vigorously until the reaction is complete (as monitored by TLC).

-

If using KMnO₄, the reaction is quenched by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filter the mixture to remove any insoluble byproducts.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 1-2.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 235.95119 |

| [M+Na]⁺ | 257.93313 |

| [M-H]⁻ | 233.93663 |

| [M+NH₄]⁺ | 252.97773 |

| [M+K]⁺ | 273.90707 |

| Data sourced from PubChem CID 458963.[6] |

Reactivity and Signaling Pathways

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the two chlorine atoms, and the nitro group. The presence of three strongly electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), yielding 3-amino-4,5-dichlorobenzoic acid. This transformation is crucial for synthesizing various heterocyclic compounds.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) to form esters, and amidation (reaction with an amine) to form amides.

-

Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by strong nucleophiles under certain conditions, although this is less common than reactions involving the other functional groups.

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules.[2]

-

Pharmaceutical Synthesis: It is a key intermediate for creating novel compounds with potential biological activity.[2] The ability to selectively modify its functional groups allows for the construction of diverse molecular libraries for drug discovery screening. Nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[7][8]

-

Agrochemicals: Similar to other nitrobenzoic acids, its derivatives are explored in the development of new herbicides and pesticides.[7]

-

Dyes and Pigments: Nitroaromatic compounds are fundamental in the synthesis of various dyes, and this molecule can serve as a precursor for specialized colorants.[9]

Safety and Handling

According to its GHS classification, this compound is considered hazardous.[3]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its well-defined structure and multiple functional groups provide a platform for a wide range of chemical transformations, making it a crucial component in the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. CAS 13300-63-5: this compound [cymitquimica.com]

- 2. This compound | 13300-63-5 | Benchchem [benchchem.com]

- 3. This compound | C7H3Cl2NO4 | CID 458963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dichloro-5-nitrobenzaldehyde | 1806356-60-4 | Benchchem [benchchem.com]

- 6. PubChemLite - this compound (C7H3Cl2NO4) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Crystal Structure of 3,4-Dichloro-5-nitrobenzoic Acid

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental crystal structure data for 3,4-dichloro-5-nitrobenzoic acid. The following guide is therefore presented as a detailed projection of the methodologies that would be employed for such a study, supplemented with publicly available computed data.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring two chlorine atoms and a nitro group on the benzoic acid framework, suggests its potential as a versatile intermediate in synthetic chemistry.[1] The specific arrangement of these functional groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, making its solid-state structure a subject of significant interest for applications in medicinal chemistry and materials science.[1]

This technical guide outlines the theoretical workflow for determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis. It also presents available computed physicochemical properties.

Physicochemical Properties (Computed Data)

While experimental crystallographic data is not available, computational models provide predicted properties for this compound. These values, sourced from the PubChem database, offer a theoretical profile of the molecule.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₄ | PubChem[2] |

| Molecular Weight | 236.01 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 13300-63-5 | PubChem[2] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O | PubChem[2] |

| InChI Key | QKFNYXRBTKWJQW-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Predicted) | 3.3 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |

Proposed Experimental Protocols

The determination of the crystal structure of this compound would follow a standardized workflow involving synthesis, purification, crystal growth, and X-ray diffraction analysis.

A potential synthetic route to this compound involves the nitration of 3,4-dichlorobenzoic acid.

Materials:

-

3,4-dichlorobenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Appropriate organic solvents for recrystallization (e.g., ethanol, acetic acid)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a measured amount of 3,4-dichlorobenzoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture below 10-15 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the nitration reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

-

Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture to obtain high-purity material suitable for crystal growth.

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks can yield single crystals.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

Data Collection:

-

A suitable single crystal of this compound would be selected and mounted on a goniometer head.

-

The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images would be collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data would be processed to determine the unit cell parameters and space group.

-

The crystal structure would be solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model would be refined using full-matrix least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Workflow and Logical Relationships

The overall process for determining the crystal structure of this compound can be visualized as a sequential workflow.

References

Methodological & Application

The Versatility of 3,4-Dichloro-5-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – 3,4-Dichloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a carboxylic acid moiety, provides multiple reactive sites for strategic chemical modifications. This makes it an invaluable precursor in the development of novel pharmaceuticals and other bioactive compounds. These application notes provide detailed protocols and data for researchers, scientists, and professionals in drug development, highlighting its utility in the synthesis of heterocyclic structures, particularly substituted benzimidazoles, which are prominent scaffolds in many therapeutic agents.

Physicochemical Properties and Reactivity

This compound's reactivity is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and chlorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid group allows for standard transformations such as esterification and amidation, providing a handle for further molecular elaboration. The nitro group can also be readily reduced to an amine, which can then participate in various cyclization reactions to form heterocyclic systems.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 188-192 °C |

| Solubility | Soluble in many organic solvents |

Application in the Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects. This compound is an excellent starting material for the synthesis of these valuable molecules. A general synthetic approach involves a three-step process:

-

Amidation: The carboxylic acid is first converted to an amide by reacting with an appropriate ortho-phenylenediamine derivative.

-

Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization with the newly formed amide to yield the benzimidazole core.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the benzimidazole ring can be further functionalized through SNAr reactions to introduce additional diversity.

A representative workflow for the synthesis of a substituted benzimidazole derivative is depicted below.

Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-4,5-dimethylphenyl)-3,4-dichloro-5-nitrobenzamide (Intermediate Amide)

This protocol describes the initial amidation step to form the key intermediate for the subsequent cyclization.

Materials:

-

This compound

-

4,5-Dimethyl-1,2-phenylenediamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Magnetic stirrer and standard glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4,5-dimethyl-1,2-phenylenediamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |

| This compound | 1.0 | 236.01 | 2.36 |

| 4,5-Dimethyl-1,2-phenylenediamine | 1.1 | 136.19 | 1.50 |

| DCC | 1.2 | 206.33 | 2.48 |

Expected Yield: 85-95%

Spectroscopic Data (Representative):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.21 (s, 1H), 7.95 (s, 1H), 7.55 (s, 1H), 6.80 (s, 1H), 6.65 (s, 1H), 3.80 (br s, 2H), 2.25 (s, 3H), 2.20 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 164.5, 148.0, 140.2, 135.8, 134.1, 132.5, 130.0, 128.7, 125.4, 118.9, 116.2, 19.8, 19.5.

-

MS (ESI): m/z 354.0 [M+H]⁺.

Protocol 2: Synthesis of 5,6-Dichloro-7-nitro-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)aniline (Substituted Benzimidazole)

This protocol details the reductive cyclization of the intermediate amide to form the benzimidazole ring system.

Materials: